molecular formula C9H14ClF2N B2969558 9,9-Difluorodispiro[3.0.35.14]nonan-7-amine;hydrochloride CAS No. 2378507-04-9

9,9-Difluorodispiro[3.0.35.14]nonan-7-amine;hydrochloride

Cat. No.: B2969558
CAS No.: 2378507-04-9
M. Wt: 209.66
InChI Key: UXQSRFNYYCHPBR-UHFFFAOYSA-N
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Description

9,9-Difluorodispiro[3.0.35.14]nonan-7-amine;hydrochloride is a chemical compound with the molecular formula C9H14ClF2N and a molecular weight of 209.66 g/mol. This compound is characterized by its unique dispiro structure, which includes two fluorine atoms and an amine group. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Difluorodispiro[3.0.35.14]nonan-7-amine;hydrochloride typically involves the following steps:

    Formation of the Dispiro Structure: The initial step involves the formation of the dispiro structure through a series of cyclization reactions. This is achieved by reacting appropriate starting materials under controlled conditions to form the core structure.

    Introduction of Fluorine Atoms: Fluorination is carried out using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents to introduce the fluorine atoms at the desired positions.

    Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

9,9-Difluorodispiro[3.0.35.14]nonan-7-amine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and others.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

9,9-Difluorodispiro[3.0.35.14]nonan-7-amine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological processes and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 9,9-Difluorodispiro[3.0.35.14]nonan-7-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7,7-Difluorospiro[3.5]nonan-2-amine;hydrochloride
  • 1,7-Dioxaspiro[4.4]nonan-3-amine;hydrochloride
  • Dispiro[3.0.35.14]nonan-9-ylmethanamine;hydrochloride

Uniqueness

9,9-Difluorodispiro[3.0.35.14]nonan-7-amine;hydrochloride is unique due to its specific dispiro structure and the presence of two fluorine atoms. This structural uniqueness imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

9,9-difluorodispiro[3.0.35.14]nonan-7-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F2N.ClH/c10-9(11)7(2-1-3-7)8(9)4-6(12)5-8;/h6H,1-5,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQSRFNYYCHPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C3(C2(F)F)CC(C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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